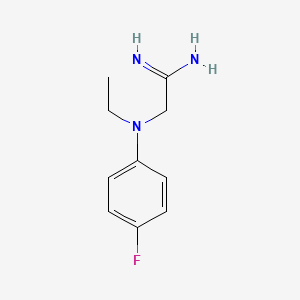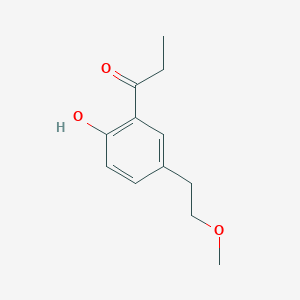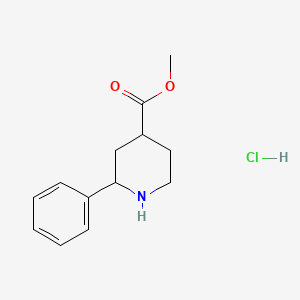![molecular formula C8H13NO3 B13573764 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with a unique bicyclic structure It is characterized by a fused furan and pyrrole ring system, which contributes to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable furan derivative with a pyrrole precursor in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- 2,5-Methano-2H-furo[3,2-b]pyrrole
Uniqueness
2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its hexahydro structure, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-2-5-7(12-4)3-6(9-5)8(10)11/h4-7,9H,2-3H2,1H3,(H,10,11) |
Clé InChI |
ZXMQGKRMDRENSM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(O1)CC(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


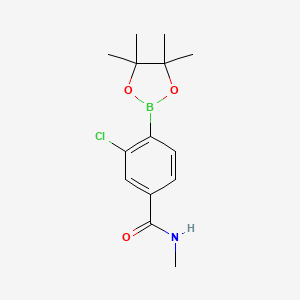
![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)

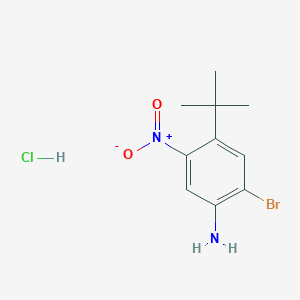

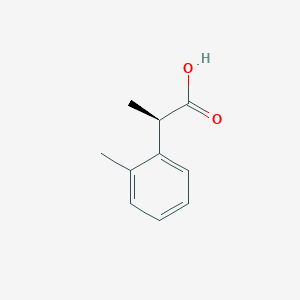
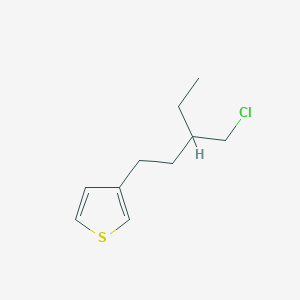

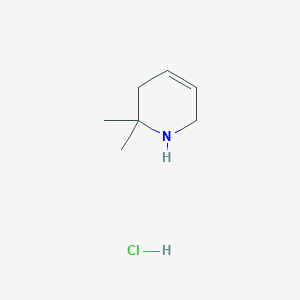
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)

